Propiophenone

Description

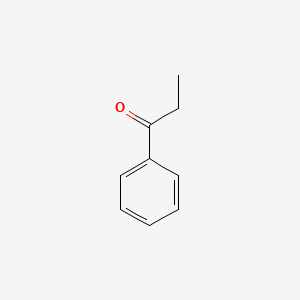

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIOVPPHQSLHCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044470 | |

| Record name | 1-Phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water-white to light amber liquid or solid with a strong flowery odor; mp = 17.5-21 deg C; [HSBD] Colorless or yellow liquid; mp = 17-18 deg C; [MSDSonline], Liquid, colourless oily liquid or low melting crystalline solid with a pungent, powerful, floral, herbaceous odour | |

| Record name | Propiophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6647 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Phenyl-1-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Propiophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/860/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

218.0 °C @ 760 MM HG | |

| Record name | PHENYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

MISCIBLE WITH METHANOL, ANHYD ETHANOL, ETHER, BENZENE, TOLUENE; INSOL IN WATER, GLYCEROL, ETHYLENE & PROPYLENE GLYCOL, Solubility in water = 0.2 wt% at 20 °C., 2 mg/mL at 20 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | PHENYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenyl-1-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Propiophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/860/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0105 @ 20 °C/4 °C, LIQ, 1.004-1.014 | |

| Record name | PHENYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propiophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/860/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.63 (AIR= 1) | |

| Record name | PHENYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.17 [mmHg], 1.5 mm Hg at 20 °C | |

| Record name | Propiophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6647 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WATER-WHITE TO LIGHT AMBER LIQ, LEAFLETS OR TABULAR CRYSTALS | |

CAS No. |

93-55-0 | |

| Record name | Propiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl ethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E599A8OKQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenyl-1-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

21 °C, CONGEALING TEMP: 17.5-21 °C, 19 - 20 °C | |

| Record name | PHENYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenyl-1-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Propiophenone chemical structure and properties

An In-depth Technical Guide to Propiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as ethyl phenyl ketone, is an aromatic ketone with the chemical formula C₉H₁₀O.[1] It consists of a phenyl group attached to a propanoyl group.[2] This colorless to pale yellow liquid possesses a characteristic sweet, floral odor and is a key intermediate in various organic syntheses.[3][4] Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a precursor for the synthesis of numerous active pharmaceutical ingredients (APIs).[5][6] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and applications of this compound, tailored for a technical audience.

Chemical Structure and Identification

This compound is structurally characterized by a carbonyl group bonded to a phenyl ring and an ethyl group.[3] This arrangement classifies it as an aryl ketone.

| Identifier | Value |

| IUPAC Name | 1-Phenylpropan-1-one[1] |

| CAS Number | 93-55-0[1] |

| Molecular Formula | C₉H₁₀O[1] |

| Molecular Weight | 134.18 g/mol |

| SMILES | CCC(=O)c1ccccc1[1] |

| InChI | InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3[1] |

| Synonyms | Ethyl phenyl ketone, Benzoylethane, Propionylbenzene[1][3] |

Physical and Chemical Properties

This compound is a colorless liquid at room temperature and is insoluble in water but miscible with many organic solvents such as ethanol (B145695) and ether.[1][5]

| Property | Value |

| Appearance | Colorless to pale yellow liquid[3] |

| Melting Point | 18.6 °C (65.5 °F; 291.8 K)[1] |

| Boiling Point | 218 °C (424 °F; 491 K)[1] |

| Density | 1.009 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.526 |

| Flash Point | 87 °C (189 °F)[7] |

| Solubility in Water | Insoluble[1] |

| Vapor Pressure | 1 mmHg at 50 °C |

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Values |

| ¹H NMR (ppm) | δ 1.22 (t, 3H, -CH₃), 2.98 (q, 2H, -CH₂-), 7.45-7.95 (m, 5H, Aromatic Protons)[8] |

| ¹³C NMR (ppm) | δ 8.5 (-CH₃), 31.8 (-CH₂-), 128.1, 128.7, 133.1, 137.0 (Aromatic Carbons), 200.8 (C=O)[8] |

| IR (cm⁻¹) | The infrared spectrum shows a strong absorption band for the carbonyl group (C=O) typically in the range of 1685-1700 cm⁻¹. |

| Mass Spectrometry (m/z) | Key fragments include the molecular ion at m/z 134, and major fragments at m/z 105 (C₆H₅CO⁺) and 77 (C₆H₅⁺).[9] |

Synthesis of this compound

This compound can be synthesized through several methods, with the Friedel-Crafts acylation of benzene (B151609) being a prominent route.[1] Another commercial method involves the ketonization of benzoic acid and propionic acid over a catalyst at high temperatures.[1][10]

Experimental Protocol: Friedel-Crafts Acylation of Benzene

This protocol details the synthesis of this compound from benzene and propionyl chloride using an aluminum chloride catalyst.

Materials:

-

Anhydrous benzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Hydrochloric acid (HCl), concentrated

-

5% Sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

-

Ice

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place anhydrous benzene and anhydrous aluminum chloride. The reaction should be conducted under a fume hood.

-

Addition of Acylating Agent: Cool the flask in an ice bath. Slowly add propionyl chloride from the dropping funnel to the stirred mixture. The rate of addition should be controlled to maintain a gentle evolution of HCl gas.

-

Reaction: After the addition is complete, heat the reaction mixture in a water bath to reflux for approximately 30 minutes, or until the evolution of HCl gas ceases.[11]

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid while stirring.[11] This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with water, 5% sodium hydroxide solution, and again with water.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.[11] Filter to remove the drying agent. Distill the filtrate to remove the excess benzene. The this compound is then purified by vacuum distillation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. CAS 93-55-0: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 93-55-0 [chemicalbook.com]

- 5. manavchem.com [manavchem.com]

- 6. This compound Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [researchandmarkets.com]

- 7. This compound [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. massbank.eu [massbank.eu]

- 10. US4172097A - Production of this compound - Google Patents [patents.google.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

Propiophenone: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of propiophenone, a key chemical intermediate in the synthesis of various organic compounds and pharmaceuticals. Designed for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, outlines a common synthesis protocol, and illustrates its role in synthetic pathways.

Core Data Summary

This compound, also known as ethyl phenyl ketone, is an aromatic ketone with the chemical formula C₆H₅COC₂H₅. It is a colorless liquid with a characteristic sweet odor, and it is miscible with organic solvents but insoluble in water.[1] The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

The CAS number for this compound is 93-55-0. [1][2][3][4][5]

A summary of its key quantitative properties is provided in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 93-55-0 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₀O | [3][4] |

| Molecular Weight | 134.18 g/mol | [3] |

| Melting Point | 17-19 °C | [2] |

| Boiling Point | 218 °C | [2] |

| Density | 1.009 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.526 | [2] |

| Flash Point | 99 °C (closed cup) | [3] |

| EC Number | 202-257-6 | [3][5] |

| Beilstein Registry Number | 606215 | [3] |

| MDL Number | MFCD00009309 | [3] |

Synthesis of this compound via Friedel-Crafts Acylation

This compound can be synthesized through various methods, with the Friedel-Crafts acylation of benzene (B151609) being a prominent laboratory and industrial-scale protocol.[1] This electrophilic aromatic substitution reaction involves the reaction of benzene with propanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol

Materials:

-

Benzene (anhydrous)

-

Propanoyl chloride

-

Aluminum chloride (anhydrous)

-

Dry diethyl ether (or other suitable inert solvent)

-

Hydrochloric acid (aqueous solution, e.g., 10%)

-

Sodium bicarbonate (aqueous solution, e.g., 5%)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube filled with calcium chloride.

-

Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride in a minimal amount of dry diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0-5 °C.

-

Reagent Addition: Dissolve propanoyl chloride in dry diethyl ether and add this solution to the addition funnel. Add the propanoyl chloride solution dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Benzene Addition: Following the addition of propanoyl chloride, add anhydrous benzene dropwise from the addition funnel to the reaction mixture. Control the rate of addition to maintain a gentle reflux.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, or until the reaction is complete (monitoring by TLC is recommended).

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 10% aqueous HCl, water, and 5% aqueous sodium bicarbonate solution to remove any unreacted starting materials and byproducts.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the diethyl ether solvent using a rotary evaporator.

-

Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Applications in Pharmaceutical Synthesis

This compound serves as a versatile precursor in the synthesis of a wide range of pharmaceuticals and biologically active compounds.[1][4] Its ketone functional group is amenable to various chemical transformations, including reduction, amination, and condensation reactions, making it a valuable building block in multi-step syntheses.

This compound is a known intermediate in the synthesis of several drugs, including the appetite suppressant phenmetrazine and the analgesic propoxyphene.[1] The synthesis of these molecules often involves the modification of the ethyl ketone side chain of this compound.

Synthetic Pathway Visualization

The following diagram illustrates the general workflow for the synthesis of this compound via the Friedel-Crafts acylation reaction described in the experimental protocol.

Caption: Workflow for this compound Synthesis via Friedel-Crafts Acylation.

References

Physical and chemical properties of ethyl phenyl ketone

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Phenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phenyl ketone, also known as propiophenone, is an aromatic ketone with the chemical formula C₉H₁₀O.[1] It is characterized by a phenyl group and an ethyl group attached to a carbonyl carbon.[1][2] This compound serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fragrance industries.[1][3] Its pleasant, flowery odor also leads to its use in perfumes.[1] This guide provides a comprehensive overview of the physical and chemical properties of ethyl phenyl ketone, detailed experimental protocols for its synthesis and characterization, and relevant reaction pathways.

Physicochemical Properties

Ethyl phenyl ketone is a colorless to slightly yellow liquid at room temperature with a characteristic strong, flowery odor.[1] It is generally insoluble in water but miscible with many organic solvents such as alcohol, ether, benzene (B151609), and toluene.[3][4]

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative properties of ethyl phenyl ketone.

Table 1: General and Physical Properties

| Property | Value | References |

| Molecular Formula | C₉H₁₀O | [1][3][4] |

| Molecular Weight | 134.18 g/mol | [1][4][5] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Odor | Strong, flowery | [1] |

| Melting Point | 17-21 °C (62.6-69.8 °F) | [1][3][5] |

| Boiling Point | 218 °C (424.4 °F) at 760 mmHg | [1][3][5] |

| Density | 1.009 g/mL at 25 °C | [1][3] |

| Flash Point | 88 °C (190 °F) - closed cup | [1] |

| Vapor Pressure | 1.5 mmHg at 20 °C | [1] |

| Vapor Density | 4.63 | [1] |

| Refractive Index (n20/D) | 1.526 | [1][3] |

Table 2: Solubility and Partitioning

| Property | Value | References |

| Water Solubility | Insoluble / 2 mg/mL at 20 °C | [1][2][3] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, benzene, toluene, DMSO | [3][4] |

| LogP | 2.19 - 2.71 | [2][3] |

Table 3: Spectroscopic Data

| Spectroscopy Type | Key Absorptions/Signals | References |

| Infrared (IR) | Strong C=O stretch ~1690 cm⁻¹ (for aromatic ketone) | [6] |

| ¹H NMR | Signals for aromatic, methylene, and methyl protons | [7][8] |

| ¹³C NMR | Carbonyl carbon signal ~190-215 δ | [6] |

| UV-Vis | Max absorption at 238 nm and 277 nm (in hexane) | [9] |

Chemical Properties and Reactions

Ethyl phenyl ketone undergoes typical reactions of ketones. The carbonyl group can be reduced to a secondary alcohol, and the alpha-hydrogens are acidic, allowing for reactions at the alpha-carbon.

Synthesis of Ethyl Phenyl Ketone

2.1.1. Friedel-Crafts Acylation of Benzene

A common laboratory and industrial synthesis method is the Friedel-Crafts acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][10]

-

Experimental Protocol:

-

Anhydrous aluminum chloride is suspended in an excess of dry benzene in a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel. The mixture is cooled in an ice bath.

-

Propanoyl chloride is added dropwise to the stirred suspension while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed until the evolution of HCl gas ceases.

-

The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

-

The resulting crude ethyl phenyl ketone is purified by vacuum distillation.

-

Caption: Synthesis of Ethyl Phenyl Ketone via Friedel-Crafts Acylation.

2.1.2. Ketonization of Benzoic Acid and Propionic Acid

Commercially, ethyl phenyl ketone can be prepared by the ketonization of benzoic acid and propionic acid over a calcium acetate (B1210297) and alumina (B75360) catalyst at high temperatures (450–550 °C).[5][10]

-

Experimental Protocol:

-

A gaseous mixture of benzoic acid and propionic acid is passed over a heated bed of calcium acetate and alumina catalyst.

-

The reaction produces ethyl phenyl ketone, carbon dioxide, and water.[10]

-

The product stream is cooled to condense the ethyl phenyl ketone and water.

-

The ethyl phenyl ketone is then separated from the aqueous layer and purified by distillation.

-

Reactions of Ethyl Phenyl Ketone

2.2.1. Reduction to 1-Phenyl-1-propanol

The carbonyl group of ethyl phenyl ketone can be reduced to a secondary alcohol, 1-phenyl-1-propanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Experimental Protocol (using NaBH₄):

-

Ethyl phenyl ketone is dissolved in a suitable solvent, such as methanol (B129727) or ethanol, in a flask.

-

The solution is cooled in an ice bath.

-

Sodium borohydride is added portion-wise to the stirred solution.

-

After the addition is complete, the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the slow addition of water or dilute acid.

-

The solvent is removed under reduced pressure.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic extracts are washed, dried, and concentrated to yield 1-phenyl-1-propanol.

-

Caption: Reduction of Ethyl Phenyl Ketone to 1-Phenyl-1-propanol.

Spectroscopic Characterization

The structure of ethyl phenyl ketone can be confirmed using various spectroscopic methods.

-

Experimental Protocol for Spectroscopic Analysis:

-

Sample Preparation: A small amount of purified ethyl phenyl ketone is prepared for each analysis. For ¹H and ¹³C NMR, the sample is dissolved in a deuterated solvent (e.g., CDCl₃) with a reference standard (e.g., TMS). For IR spectroscopy, a thin film of the liquid is placed between salt plates. For UV-Vis, the sample is dissolved in a suitable transparent solvent (e.g., hexane).

-

Data Acquisition: The prepared samples are analyzed using the respective spectrometers (NMR, IR, UV-Vis).

-

Spectral Interpretation: The obtained spectra are analyzed to confirm the presence of key functional groups and the overall molecular structure.

-

Caption: Workflow for Spectroscopic Characterization of Ethyl Phenyl Ketone.

Applications in Research and Drug Development

Ethyl phenyl ketone is a precursor in the synthesis of various pharmaceutical compounds.[3] It is used as an intermediate for drugs such as medothymol and cholanol.[3] The ketone functional group is a common pharmacophore and can be modified to create a diverse range of biologically active molecules. For instance, ketones can be used to synthesize heterocyclic compounds like pyrazolines, which have shown antimicrobial, anti-inflammatory, and anticancer properties.[11] Phenyl ketone derivatives have also been investigated for their potential in treating nonalcoholic fatty liver disease (NAFLD) by modulating oxidoreductase activity.[12]

Safety and Handling

Ethyl phenyl ketone is irritating to the eyes, respiratory system, and skin.[3] It is combustible and its vapors can form explosive mixtures with air.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[3] It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong bases.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).[13][14][15]

References

- 1. indiamart.com [indiamart.com]

- 2. hmdb.ca [hmdb.ca]

- 3. chembk.com [chembk.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 1-Phenyl-1-propanone | C9H10O | CID 7148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. brainly.in [brainly.in]

- 11. benchchem.com [benchchem.com]

- 12. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. advancechemicals.com.au [advancechemicals.com.au]

- 14. fishersci.com [fishersci.com]

- 15. spectrumchemical.com [spectrumchemical.com]

Propiophenone: A Core Moiety in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propiophenone (C₉H₁₀O) is an aromatic ketone that serves as a fundamental building block in organic synthesis and is a key intermediate in the production of various pharmaceuticals and fine chemicals.[1][2] This document provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and illustrates its role in synthetic pathways.

Core Properties of this compound

This compound is a colorless to pale yellow liquid characterized by a sweet, floral odor.[1][3] It is insoluble in water but demonstrates miscibility with common organic solvents such as ethanol (B145695) and ether.[1][4] Its chemical structure, featuring a phenyl group attached to a propanoyl group, makes it a versatile precursor for a wide range of chemical transformations.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound, compiled for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O | [1][3][4][5][6] |

| Molecular Weight | 134.18 g/mol | [1][2][3][4][6][7] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Melting Point | 17-19 °C | [3][8][9] |

| Boiling Point | 218 °C | [3][4][8][9] |

| Density | 1.009 g/mL at 25 °C | [3][8][9] |

| Flash Point | 85 - 88 °C | [2][8] |

| Refractive Index (n²⁰/D) | 1.526 | [3][8][9] |

| Solubility | Insoluble in water; miscible with organic solvents | [2][4] |

| CAS Number | 93-55-0 | [1][2] |

Key Experimental Protocols

This compound is central to several fundamental organic reactions. The following sections provide detailed methodologies for its synthesis via Friedel-Crafts acylation and its subsequent use in reduction and aldol (B89426) condensation reactions.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from benzene (B151609) and propionyl chloride using an aluminum chloride catalyst, a classic example of a Friedel-Crafts acylation reaction.

Materials:

-

Benzene (anhydrous)

-

Propionyl chloride

-

Aluminum chloride (AlCl₃, anhydrous)

-

Hydrochloric acid (HCl, concentrated)

-

Ice

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottomed flask fitted with a reflux condenser and an addition funnel, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous benzene, which acts as both solvent and reactant. Cool the mixture in an ice bath to 0-5 °C.

-

Addition of Acylating Agent: Add propionyl chloride (1.0 equivalent) dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature below 10 °C. The reaction is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until the evolution of HCl gas ceases. For improved yield, the reaction can be gently warmed to 35 °C for an additional 2 hours.[6]

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum chloride complex and neutralizes excess AlCl₃.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and remove the solvent by rotary evaporation to yield crude this compound.

-

Purification: The product can be further purified by vacuum distillation.

Reduction of this compound to 1-Phenyl-1-propanol

This protocol details the reduction of the ketone functional group in this compound to a secondary alcohol using sodium borohydride (B1222165).

Materials:

-

This compound

-

Methanol (B129727) (MeOH) or Ethanol (EtOH)

-

Sodium borohydride (NaBH₄)

-

Dilute Hydrochloric Acid (e.g., 1M HCl)

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve this compound (1.0 equivalent) in methanol or ethanol in a round-bottomed flask and cool the solution in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, typically 0.5-1.0 equivalents) portion-wise to the stirred solution. The addition is exothermic and may cause bubbling.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Quenching: Cool the mixture in an ice bath and slowly add dilute HCl to neutralize the excess NaBH₄ and the resulting borate (B1201080) esters. Continue adding acid until the bubbling stops.

-

Solvent Removal and Extraction: Remove the bulk of the alcohol solvent via rotary evaporation. Add water to the residue and extract the product into diethyl ether or dichloromethane (3x).

-

Washing and Drying: Combine the organic extracts and wash them with water and then brine. Dry the organic layer over anhydrous MgSO₄.

-

Isolation: Filter off the drying agent and concentrate the solution under reduced pressure to yield 1-phenyl-1-propanol. Further purification can be achieved through distillation or chromatography if necessary.[9]

Crossed Aldol Condensation with Benzaldehyde (B42025)

This protocol describes the base-catalyzed condensation of this compound with benzaldehyde to form a chalcone (B49325) (1,3-diphenyl-2-methyl-2-propen-1-one).

Materials:

-

This compound

-

Benzaldehyde

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 5M aqueous solution)

-

Ice water

Procedure:

-

Preparation of Reactant Solution: In a reaction tube or flask, combine this compound (1.0 equivalent), benzaldehyde (1.0 equivalent), and ethanol. Stir until a homogeneous solution is formed.

-

Initiation of Condensation: While stirring, add the aqueous NaOH solution dropwise to the reactant mixture. The solution may turn yellow or orange, and a precipitate may begin to form.

-

Reaction: Stir the mixture vigorously at room temperature for 30-60 minutes. The reaction progress can be monitored by observing the formation of the solid product.

-

Isolation of Crude Product: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel.

-

Washing: Wash the collected crystals thoroughly with cold water to remove any residual NaOH and other water-soluble impurities. A subsequent wash with a small amount of cold ethanol can also be performed.

-

Purification: The crude chalcone product can be purified by recrystallization from a suitable solvent, such as ethanol. Dry the purified crystals, weigh them, and determine the melting point.

Synthetic Pathways and Logical Workflows

This compound is a critical starting material for many multi-step syntheses. Its strategic importance is particularly evident in the pharmaceutical industry, where it serves as a precursor to various active pharmaceutical ingredients (APIs).

Workflow: Synthesis of Phenmetrazine from this compound

The following diagram illustrates a common synthetic pathway from this compound to phenmetrazine, an appetite suppressant. This workflow highlights the chemical transformations that convert a simple aryl ketone into a complex morpholine (B109124) derivative.

Caption: Synthetic pathway from this compound to the pharmaceutical agent phenmetrazine.

This technical guide provides a foundational understanding of this compound, its properties, and its application in key organic syntheses. The detailed protocols and workflow diagram are intended to serve as a practical resource for professionals engaged in chemical research and drug development.

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. jcbsc.org [jcbsc.org]

- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 6. CN103819323A - Synthetic method for 1-phenyl-1-acetone - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Propiophenone Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of propiophenone in various organic solvents. This compound, an aromatic ketone, is a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its solubility characteristics are critical for reaction kinetics, purification processes, and formulation development. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Core Data Presentation: this compound Solubility

This compound is a colorless to pale yellow liquid with a characteristic floral odor.[1] While its solubility in water is limited, it is widely soluble in many common organic solvents.[2][3] The available quantitative and qualitative solubility data are summarized in the table below. Many sources describe this compound as being "miscible" with several organic solvents, indicating that it is soluble in all proportions.[3][4]

| Solvent | Chemical Formula | Type | Solubility Data | Temperature (°C) |

| Water | H₂O | Polar Protic | 2 g/L[5]; 0.2 wt%[4] | 20 |

| Ethanol | C₂H₅OH | Polar Protic | Miscible[3][4] | Room Temperature |

| Methanol | CH₃OH | Polar Protic | Miscible[3][6] | Room Temperature |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible[3][4] | Room Temperature |

| Benzene | C₆H₆ | Non-polar | Soluble[7]; Miscible[3] | Not Specified |

| Toluene | C₇H₈ | Non-polar | Soluble[7]; Miscible[3] | Not Specified |

| Acetone | C₃H₆O | Polar Aprotic | Data not available | Not Specified |

| Dimethylformamide | C₃H₇NO | Polar Aprotic | Data not available | Not Specified |

| Ethylene Glycol | C₂H₆O₂ | Polar Protic | Insoluble[3][7] | Not Specified |

| Propylene Glycol | C₃H₈O₂ | Polar Protic | Insoluble[3][7] | Not Specified |

| Glycerol | C₃H₈O₃ | Polar Protic | Insoluble[3][7] | Not Specified |

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound are not widely published, standard methodologies for organic compounds can be readily applied. The following protocols are adapted from established techniques for determining the solubility of liquid solutes.

Method 1: Shake-Flask Method (for determining quantitative solubility)

This gravimetric method is a reliable technique for determining the solubility of a substance in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or rotary evaporator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight flask. The excess this compound will ensure that the solution becomes saturated.

-

Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should have a visible excess of the undissolved this compound.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed in the shaker bath for several hours to allow the excess this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any undissolved solute, it is recommended to use a syringe fitted with a chemically resistant filter (e.g., PTFE).

-

-

Quantification of Solute:

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at a controlled temperature to avoid loss of the less volatile this compound.

-

Once the solvent is completely removed, reweigh the evaporating dish containing the this compound residue.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of sample taken in mL) * 100

-

Method 2: Visual Method (for qualitative and semi-quantitative assessment)

This is a simpler, faster method for estimating solubility and is particularly useful for determining miscibility.

Materials:

-

This compound

-

Selected organic solvent

-

Graduated cylinders or test tubes

-

Vortex mixer

Procedure:

-

Incremental Addition:

-

In a graduated cylinder or test tube, add a known volume of the organic solvent.

-

Incrementally add small, known volumes of this compound to the solvent.

-

After each addition, cap the container and mix thoroughly using a vortex mixer until the solution is clear.

-

-

Observation:

-

Observe the solution for any signs of cloudiness, phase separation, or the presence of undissolved droplets.

-

Continue adding this compound until the solution becomes saturated (i.e., it remains cloudy or a separate layer forms even after vigorous mixing).

-

-

Determination of Miscibility:

-

If this compound and the solvent form a single, clear phase regardless of the proportions mixed, they are considered miscible.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic liquid like this compound.

Caption: Workflow for determining the solubility of this compound in an organic solvent.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-Phenyl-1-propanone | C9H10O | CID 7148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. chembk.com [chembk.com]

Spectroscopic Profile of Propiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for propiophenone, a common organic compound often used as a synthetic intermediate and in various research applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.22 | Triplet (t) | 3H | -CH₃ |

| 2.98 | Quartet (q) | 2H | -CH₂- |

| 7.45-7.95 | Multiplet (m) | 5H | Aromatic Protons |

Solvent: CDCl₃ Reference: Tetramethylsilane (B1202638) (TMS)

¹³C NMR Spectral Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 8.5 | -CH₃ |

| 31.8 | -CH₂- |

| 128.1, 128.7 | C-3', C-5' & C-2', C-6' |

| 133.1 | C-4' |

| 137.0 | C-1' |

| 200.8 | C=O |

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2980, ~2940 | Medium | Aliphatic C-H Stretch |

| ~1685 | Strong | C=O (Carbonyl) Stretch |

| ~1600, ~1450 | Medium-Strong | Aromatic C=C Bending |

| ~1220 | Strong | C-C(=O)-C Stretch and Bend |

| ~750, ~690 | Strong | C-H Out-of-plane Bending (Monosubstituted Benzene) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 134 | 14.5 | [M]⁺ (Molecular Ion) |

| 105 | 100.0 | [C₆H₅CO]⁺ (Base Peak)[2][3][4][5] |

| 77 | 42.7 | [C₆H₅]⁺[2] |

| 51 | 12.9 | [C₄H₃]⁺[2] |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) within a standard 5 mm NMR tube.[1] Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).[1]

-

¹H NMR Acquisition : Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.[1] Use a 30-45° pulse width, a relaxation delay of 1-2 seconds, and accumulate 16-64 scans for a good signal-to-noise ratio.[1]

-

¹³C NMR Acquisition : Obtain the carbon NMR spectrum using the same instrument. A broader spectral width will be necessary. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method) : As this compound is a liquid at room temperature, the neat liquid film method is suitable. Place a small drop of this compound between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Data Acquisition : Place the salt plates in the sample holder of an FTIR spectrometer. Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates prior to running the sample to subtract any atmospheric or plate-related absorptions.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization : Utilize Electron Ionization (EI) at 70 eV for GC-MS, which is a common method for volatile compounds like this compound and provides characteristic fragmentation patterns.[3] For LC-MS, Electrospray Ionization (ESI) would be appropriate.

-

Analysis : The mass analyzer (e.g., quadrupole, time-of-flight) separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection : The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of the molecular ion and various fragment ions.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a general workflow for spectroscopic analysis.

References

Propiophenone: A Comprehensive Safety and Toxicology Profile for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propiophenone (CAS No. 93-55-0), also known as ethyl phenyl ketone or 1-phenyl-1-propanone, is a versatile aryl ketone utilized as an intermediate in the synthesis of various pharmaceuticals and fragrances.[1][2] Its application in research and drug development necessitates a thorough understanding of its safety profile to ensure proper handling and mitigate potential risks. This technical guide provides a comprehensive overview of the safety data for this compound, including its physicochemical properties, toxicological profile, and recommended handling procedures, presented in a format tailored for the scientific community.

Physicochemical and Hazard Identification

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. This compound is a colorless to pale yellow liquid with a characteristic sweet, flowery odor.[2][3][4] It is a combustible liquid and is known to cause serious eye irritation.[1][4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O | [3] |

| Molecular Weight | 134.18 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Odor | Characteristic, sweet, flowery | [2][3][4] |

| Melting Point | 17-19 °C (63-66 °F) | [5][6] |

| Boiling Point | 218 °C (424 °F) | [3][5] |

| Flash Point | 87-92 °C (188.6-198 °F) | [4][5] |

| Density | 1.009 g/mL at 25 °C | [5][6] |

| Vapor Pressure | 0.23 hPa at 25 °C | [5] |

| Vapor Density | 4.63 (Air = 1) | [5] |

| Water Solubility | 2 g/L (Insoluble to difficult to mix) | [3][5][6][7] |

| Partition Coefficient (log Kow) | 2.19 | [5] |

| Autoignition Temperature | No data available | [5] |

Toxicological Profile

The toxicological data for this compound indicates that it may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and respiratory tract irritation.[2][5] The primary acute health hazard identified is serious eye irritation.[1][5]

Table 2: Acute Toxicity Data for this compound

| Route of Exposure | Species | Test | Value | Reference(s) |

| Oral | Rat | LD50 | 4530 - 4534.9 mg/kg | [5][8][9] |

| Dermal | Rabbit | LD50 | 4530.4 mg/kg | [8][9] |

| Intraperitoneal | Mouse | LD50 | 100 mg/kg | [8][9] |

| Subcutaneous | Mouse | LD50 | 2250 mg/kg | [8][9] |

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is currently no data available to suggest that this compound has mutagenic or reproductive effects.[5][8] Furthermore, it is not classified as a carcinogen by the International Agency for Research on Cancer (IARC) or the Occupational Safety and Health Administration (OSHA).[9]

Hazard Classification and Labeling

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is classified as a combustible liquid and a substance that causes serious eye irritation.[1][5]

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. fishersci.de [fishersci.de]

- 4. oecd.org [oecd.org]

- 5. fishersci.com [fishersci.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

The Enigmatic Presence of Propiophenone and its Derivatives in Nature: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Propiophenone (1-phenyl-1-propanone) and its derivatives represent a class of aromatic ketones that, while being pivotal intermediates in synthetic organic chemistry for the production of pharmaceuticals and fragrances, have a subtle and sporadic presence in the natural world.[1] Unlike more ubiquitous phenylpropanoids, propiophenones are typically found as minor constituents in complex mixtures of secondary metabolites. This technical guide provides a comprehensive overview of the known natural occurrences of this compound and its analogues, delves into their putative biosynthetic origins, outlines detailed methodologies for their extraction and characterization, and touches upon their reported biological activities.

Introduction

This compound is an aromatic ketone characterized by a phenyl group attached to a propanoyl group. Its derivatives are structurally diverse, often featuring hydroxyl, methoxy, or alkyl substitutions on the aromatic ring. While the synthetic utility of these compounds is well-documented, serving as precursors to drugs like phenmetrazine, bupropion, and various local anesthetics, their natural roles are less understood.[1][2] Reports of their isolation from natural sources are scattered across various domains of life, including plants, fungi, and even as metabolic byproducts in animals. This guide aims to collate this dispersed information, providing a core reference for researchers investigating these intriguing molecules.

Natural Occurrence of this compound and its Derivatives

The presence of this compound and its derivatives in nature is not widespread, but they have been identified in a variety of organisms. They are often components of essential oils or complex plant extracts. Due to their typically low concentrations, quantitative data is sparse in the literature. The following table summarizes the known natural sources.

| Compound Name | Derivative Type | Natural Source(s) | Organism Type | Reference(s) |

| This compound | Parent Compound | Artemisia judaica (Judean wormwood) | Plant | [3][4] |

| Manilkara zapota (Sapodilla) | Plant | [3][4] | ||

| Cistus ladanifer (Labdanum) | Plant | [5] | ||

| Milk (as a metabolite) | Animal Product | [6] | ||

| 4'-Methylacetophenone | Methylated Acetophenone (B1666503) | Cistus ladanifer (Labdanum) | Plant | [5] |

| 2',4'-Dimethylacetophenone | Methylated Acetophenone | Cistus ladanifer (Labdanum) | Plant | [5] |

| Kakuol | Hydroxythis compound | Asarum sieboldii (Wild Ginger) | Plant | [7] |

| Various Acetophenones | Related Ketones | Various Endophytic Fungi | Fungus | [8] |

| 3,4-Dihydroxythis compound-3-β-d-glucoside | Glycosylated Hydroxythis compound | Cistus ladanifer (Labdanum) | Plant | [9] |

*Note: Acetophenone derivatives are included due to their structural similarity and co-occurrence with this compound in sources like Cistus ladanifer.

Biosynthesis of this compound

The biosynthesis of this compound and its derivatives is not fully elucidated but is believed to originate from the phenylpropanoid pathway , a major route for the synthesis of a vast array of plant secondary metabolites. The pathway begins with the amino acid L-phenylalanine.

The key transformation from the common C6-C3 phenylpropanoid skeleton (like cinnamic acid) to the C6-C2 skeleton of acetophenone or the C6-C3 skeleton of this compound (with a saturated side chain) likely involves a chain-shortening mechanism analogous to fatty acid β-oxidation.

Proposed Biosynthetic Pathway:

-

Deamination: L-Phenylalanine is converted to trans-cinnamic acid by the enzyme Phenylalanine Ammonia-Lyase (PAL) . This is the committed step into the phenylpropanoid pathway.[2][10][11]

-

Activation: trans-Cinnamic acid is activated to its Coenzyme A (CoA) thioester, Cinnamoyl-CoA.

-

β-Oxidation-like Cascade: The Cinnamoyl-CoA molecule undergoes a series of reactions that shorten the three-carbon side chain. This is a critical, though not fully characterized, step for simple phenylpropanoid derivatives.

-

Hydration: Water is added across the double bond of the propenyl side chain, forming 3-hydroxy-3-phenylpropanoyl-CoA.

-

Dehydrogenation: The hydroxyl group is oxidized to a ketone, yielding 3-oxo-3-phenylpropanoyl-CoA.

-

Thiolytic Cleavage: A molecule of Acetyl-CoA is cleaved off, resulting in Benzoyl-CoA.[3] This pathway is primarily associated with benzoic acid biosynthesis.

-

For this compound formation, a modified or alternative pathway involving reduction and decarboxylation steps may exist. Microbial biotransformation studies have shown that Pseudomonas species can convert cinnamic acid to acetophenone, suggesting that pathways for side-chain modification and cleavage are present in nature.[12]

References

- 1. Structure and function of plant acyl-CoA oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. phcogj.com [phcogj.com]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. 1-Phenyl-1-propanone | C9H10O | CID 7148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.intertek.com [cdn.intertek.com]

- 6. Dietary Compounds Influencing the Sensorial, Volatile and Phytochemical Properties of Bovine Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. mdpi.com [mdpi.com]

- 9. gcms.cz [gcms.cz]

- 10. researchgate.net [researchgate.net]

- 11. Chemical characterization and biological activity of six different extracts of propolis through conventional methods and supercritical extraction | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

Aromatic Ketones: A Technical Guide to Nomenclature, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of aromatic ketones, covering their nomenclature, key examples in medicinal chemistry, detailed experimental protocols for their synthesis, and thorough characterization by modern spectroscopic techniques. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Nomenclature of Aromatic Ketones

The naming of aromatic ketones follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC), although common names are also frequently used and recognized.

IUPAC Nomenclature:

The IUPAC system provides several methods for naming ketones. For aromatic ketones, the name is typically derived by:

-

Treating the acyl group as a substituent on the aromatic ring. The name of the acyl group is followed by the name of the aromatic ring. For example, the simplest aromatic ketone, consisting of a benzoyl group attached to a benzene (B151609) ring, is named benzophenone (B1666685).

-

Naming the ketone as a derivative of the corresponding alkane. The '-e' ending of the alkane is replaced with '-one'. The carbon chain is numbered to give the carbonyl carbon the lowest possible number. The aromatic ring is treated as a substituent (e.g., phenyl). For instance, a ketone with a phenyl group and a methyl group attached to the carbonyl carbon is named phenylethanone.

-

Using the suffix '-phenone' for ketones where a phenyl group is attached to an acyl group. For example, the ketone with a methyl group and a phenyl group attached to the carbonyl is commonly known by its IUPAC-retained name, acetophenone (B1666503).

Common Nomenclature:

Common names for aromatic ketones are widely used. These names are often formed by naming the two groups attached to the carbonyl group followed by the word "ketone". For example, the ketone with two phenyl groups is called diphenyl ketone (benzophenone), and the ketone with a methyl and a phenyl group is called methyl phenyl ketone (acetophenone).

Aromatic Ketones in Drug Development

Aromatic ketones are a crucial structural motif in a wide array of pharmacologically active compounds. The carbonyl group can act as a hydrogen bond acceptor and its adjacent aromatic rings can participate in various non-covalent interactions with biological targets, making this class of compounds highly valuable in drug design.

Notable examples of drugs and drug intermediates containing an aromatic ketone moiety include:

-

Ketoprofen (B1673614): A non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.[1]

-

Haloperidol: An antipsychotic medication used in the treatment of schizophrenia and other psychiatric disorders.

-

Bupropion: An antidepressant and smoking cessation aid.[1]

-

(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone: A key intermediate in the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes.

The versatility of the aromatic ketone scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of Aromatic Ketones: The Friedel-Crafts Acylation

A primary and widely utilized method for the synthesis of aromatic ketones is the Friedel-Crafts acylation . This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Below are detailed experimental protocols for the synthesis of two common aromatic ketones, acetophenone and benzophenone, via Friedel-Crafts acylation.

Experimental Protocol: Synthesis of Acetophenone

Materials:

-

Benzene (anhydrous)

-

Acetyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (B78521) solution (5%)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath, separatory funnel.

Procedure:

-

In a clean, dry round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the flask in an ice bath.

-

From the dropping funnel, slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.

-

After the addition of acetyl chloride, add anhydrous benzene (1.2 equivalents) dropwise.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% sodium hydroxide solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude acetophenone can be purified by distillation.

Logical Workflow for Friedel-Crafts Acylation:

Caption: Workflow for the synthesis of aromatic ketones via Friedel-Crafts acylation.

Experimental Protocol: Synthesis of Benzophenone

Materials:

-

Benzene (anhydrous)

-

Benzoyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath, separatory funnel.

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the flask in an ice-water bath.

-

Slowly add benzoyl chloride (1.0 equivalent) dropwise from the dropping funnel with continuous stirring.

-

After the addition of benzoyl chloride, add anhydrous benzene (1.2 equivalents) dropwise.

-

After the complete addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.

-

Work-up: After the reaction is complete, carefully pour the reaction mixture over crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent using a rotary evaporator.

-

Purification: The crude benzophenone can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or hexane.

Characterization of Aromatic Ketones

The structure and purity of synthesized aromatic ketones are confirmed using a combination of spectroscopic techniques. Below is a summary of the characteristic spectral data for acetophenone, benzophenone, and ketoprofen.

Spectroscopic Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spectrometry (m/z) |

| Acetophenone | C₈H₈O | 120.15 | 7.96 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 2.60 (s, 3H) | 198.1 (C=O), 137.1 (C), 133.1 (CH), 128.6 (CH), 128.3 (CH), 26.6 (CH₃) | ~3060 (Ar-H), ~2925 (C-H), ~1685 (C=O), ~1600, 1450 (C=C) | 120 (M+), 105 (M-CH₃), 77 (C₆H₅) |

| Benzophenone | C₁₃H₁₀O | 182.22 | 7.82-7.72 (m, 4H), 7.62-7.45 (m, 6H) | 196.7 (C=O), 137.6 (C), 132.4 (CH), 130.0 (CH), 128.3 (CH) | ~3060 (Ar-H), ~1660 (C=O), ~1600, 1450 (C=C) | 182 (M+), 105 (C₆H₅CO), 77 (C₆H₅) |

| Ketoprofen | C₁₆H₁₄O₃ | 254.28 | 7.80-7.30 (m, 9H, Ar-H), 3.75 (q, 1H, CH), 1.55 (d, 3H, CH₃) | ~196.5 (C=O, ketone), ~180.2 (C=O, acid), 140.1, 137.9, 137.4, 132.6, 131.7, 130.1, 129.4, 129.3, 128.6, 128.3 (Ar-C), 45.3 (CH), 18.1 (CH₃) | ~3300-2500 (O-H, acid), ~1695 (C=O, acid), ~1655 (C=O, ketone), ~1600, 1450 (C=C) | 254 (M+), 209 (M-COOH), 105 (C₆H₅CO), 77 (C₆H₅) |

Detailed Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified aromatic ketone in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire a proton NMR spectrum using a standard pulse sequence. Set the spectral width to appropriately cover the aromatic and aliphatic regions. Process the data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans may be required due to the lower natural abundance of ¹³C. Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy:

-